molecular formula C26H36Br2O2S2 B567473 2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole CAS No. 1226782-13-3

2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole

Cat. No.: B567473
CAS No.: 1226782-13-3
M. Wt: 604.5
InChI Key: HMHJSVWOWIHEIP-UHFFFAOYSA-N
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Description

2,6-Dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole is a complex organic compound with the molecular formula C26H36Br2O2S2. It is known for its unique structure, which includes two bromine atoms and two ethylhexoxy groups attached to a thieno2,3-fbenzothiole core. This compound is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other semiconductor materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole typically involves the bromination of a thieno2,3-fbenzothiole precursor followed by the introduction of ethylhexoxy groups. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The ethylhexoxy groups are introduced through a nucleophilic substitution reaction using ethylhexanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different electronic and optical properties. These derivatives are often used in the development of new materials for electronic applications .

Scientific Research Applications

2,6-Dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4,8-Bis(2-ethylhexyloxy)benzo[1,2-b4,5-b’]dithiophene: Similar structure but lacks bromine atoms.

    2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b5,4-b’]dithiophene: Contains a cyclopenta[1,2-b:5,4-b’]dithiophene core instead of thienobenzothiole.

Uniqueness

The uniqueness of 2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole lies in its combination of bromine atoms and ethylhexoxy groups, which provide distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics .

Properties

IUPAC Name

2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36Br2O2S2/c1-5-9-11-17(7-3)15-29-23-19-13-21(27)32-26(19)24(20-14-22(28)31-25(20)23)30-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHJSVWOWIHEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CC)CCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Br2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679840
Record name 2,6-Dibromo-4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226782-13-3
Record name 2,6-Dibromo-4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1226782-13-3
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